3-(4-ethylbenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a bicyclic scaffold with a ketone group at position 2. Key structural features include:
- Position 3: A 4-ethylbenzenesulfonyl group, contributing electron-withdrawing effects and steric bulk.
- Position 6: A methoxy group, influencing electronic distribution and solubility.
Structural characterization likely employs crystallographic tools like SHELXL for refinement .
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4S/c1-3-17-6-11-21(12-7-17)32(29,30)24-16-27(15-18-4-8-19(26)9-5-18)23-13-10-20(31-2)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEIWZZOFMDMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Their Implications
The table below summarizes structural differences between the target compound and its analogs:
Key Observations
Sulfonyl Group Modifications :
- The target compound’s 4-ethylbenzenesulfonyl group (moderate steric bulk) contrasts with 3-chlorobenzenesulfonyl (electron-withdrawing) and 4-isopropylbenzenesulfonyl (high steric hindrance) . These variations influence electronic effects and binding pocket interactions.
Benzyl Substituents :
- The 4-fluorophenylmethyl group in the target compound offers a balance between lipophilicity and polarity, whereas 4-chlorophenylmethyl and 4-methylbenzyl alter halogen-dependent interactions and steric profiles.
Additional Functional Groups: Analogs with pyrrolidinyl or diethylamino groups at position 7 introduce hydrogen-bonding or basicity, which may enhance solubility or target engagement.
Research Findings and Implications
While direct pharmacological data are absent in the evidence, structural comparisons suggest:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-ethylbenzenesulfonyl group in the target compound may stabilize negative charge distribution compared to 3-chloro or 4-isopropyl analogs, impacting binding to charged residues .
- Fluorine vs. Methoxy at C6 : Methoxy’s electron-donating nature could enhance π-stacking interactions, whereas fluoro substituents prioritize electronegativity and metabolic resistance .
- Benzyl Group Halogenation: The 4-fluoro substituent in the target compound may offer improved selectivity over 4-chloro or non-halogenated analogs due to reduced steric clash and optimized van der Waals interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
